N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
The exact mass of the compound this compound is 410.09119807 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)16-8-6-15(7-9-16)14-28(25,26)24(13-18-5-3-11-27-18)12-17-4-1-2-10-23-17/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSTWPNZFLKNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a broad range of chemical and biological properties.
Biological Activity
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a novel compound with potential therapeutic applications. Its unique structural features, including the furan and pyridine moieties, along with the trifluoromethyl group, suggest a diverse range of biological activities. This article explores the compound's biological activity, including its antibacterial and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure highlights the presence of a methanesulfonamide group, which is known for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds featuring sulfonamide groups exhibit significant antibacterial properties. A study investigating various derivatives found that compounds similar to this compound demonstrated effective inhibition against several bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4.88 µg/mL, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8 | 4.88 | B. mycoides |
| 7 | 6.00 | E. coli |
| 9 | 5.50 | C. albicans |
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro against various human cancer cell lines. Notably, compounds similar to this sulfonamide exhibited IC50 values that were competitive with standard chemotherapeutic agents such as Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| PACA2 | 44.4 | 52.1 |
These findings indicate a promising therapeutic index for the compound, particularly in targeting cancer cells resistant to conventional therapies .
The mechanism underlying the biological activity of this compound may involve multiple pathways:
- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound inhibits critical enzymes involved in bacterial and cancer cell metabolism.
- Gene Expression Modulation : Treatment with the compound resulted in down-regulation of genes associated with proliferation and survival in cancer cells, such as TP53 and EGFR .
- Reactive Oxygen Species (ROS) Induction : Similar sulfonamide derivatives have been shown to induce ROS, leading to apoptosis in cancer cells .
Case Studies
In a recent clinical study, patients with resistant bacterial infections were treated with sulfonamide derivatives similar to this compound. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing the compound's potential as an effective antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
